3-Chloro-N-(5-((4-chlorobenzoyl)amino)-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthryl)benzamide 3-Chloro-N-(5-((4-chlorobenzoyl)amino)-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthryl)benzamide
Brand Name: Vulcanchem
CAS No.: 83721-55-5
VCID: VC17134791
InChI: InChI=1S/C28H16Cl2N2O6/c29-15-6-4-13(5-7-15)27(37)31-17-8-10-19(33)23-21(17)25(35)24-20(34)11-9-18(22(24)26(23)36)32-28(38)14-2-1-3-16(30)12-14/h1-12,33-34H,(H,31,37)(H,32,38)
SMILES:
Molecular Formula: C28H16Cl2N2O6
Molecular Weight: 547.3 g/mol

3-Chloro-N-(5-((4-chlorobenzoyl)amino)-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthryl)benzamide

CAS No.: 83721-55-5

Cat. No.: VC17134791

Molecular Formula: C28H16Cl2N2O6

Molecular Weight: 547.3 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-N-(5-((4-chlorobenzoyl)amino)-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthryl)benzamide - 83721-55-5

Specification

CAS No. 83721-55-5
Molecular Formula C28H16Cl2N2O6
Molecular Weight 547.3 g/mol
IUPAC Name 3-chloro-N-[5-[(4-chlorobenzoyl)amino]-4,8-dihydroxy-9,10-dioxoanthracen-1-yl]benzamide
Standard InChI InChI=1S/C28H16Cl2N2O6/c29-15-6-4-13(5-7-15)27(37)31-17-8-10-19(33)23-21(17)25(35)24-20(34)11-9-18(22(24)26(23)36)32-28(38)14-2-1-3-16(30)12-14/h1-12,33-34H,(H,31,37)(H,32,38)
Standard InChI Key VSVIXEIZLUKQCE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)C(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC(=O)C5=CC=C(C=C5)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central anthraquinone core substituted at the 1-position with a benzamide group and at the 5-position with a 4-chlorobenzoylamino moiety. The anthraquinone system is further modified with hydroxyl (4,8-positions) and ketone (9,10-positions) groups, while chlorine atoms occupy the 3-position of the benzamide and the para-position of the benzoyl substituent . This arrangement creates a planar, conjugated system conducive to π-π stacking interactions and redox activity, common in anthraquinone-based therapeutics .

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.83721-55-5
Molecular FormulaC₂₈H₁₆Cl₂N₂O₆
Molecular Weight547.3 g/mol
Structural ClassAnthraquinone-Benzamide Hybrid

Solubility and Stability

Preliminary data suggest limited aqueous solubility due to the hydrophobic anthraquinone backbone and halogen substituents. Stability studies under varying pH and temperature conditions are lacking, though analogous anthraquinones exhibit sensitivity to UV light and alkaline hydrolysis .

Synthetic Pathways and Optimization

Core Anthraquinone Construction

The anthraquinone nucleus is typically synthesized via Friedel-Crafts acylation or Diels-Alder reactions, followed by oxidation . For this compound, bromination at the 4-position of 1-aminoanthraquinone precursors has been reported as a critical step, enabling subsequent acylation and coupling reactions .

Benzamide Functionalization

Acylation of the 5-amino group with 4-chlorobenzoyl chloride proceeds via nucleophilic substitution, often catalyzed by tetrabutoxytitanium to enhance yields . Concurrently, the 3-chlorobenzamide group at the 1-position is introduced through aminolysis of activated esters, as demonstrated in related benzamide syntheses .

Challenges in Regioselectivity

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H-NMR spectra of analogous anthraquinone benzamides reveal distinct signals for aromatic protons (δ 7.5–8.5 ppm) and amide NH groups (δ 10.2–10.8 ppm) . The deshielding effect of chlorine substituents shifts adjacent protons upfield by 0.3–0.5 ppm.

Mass Spectrometry (MS)

High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 547.3, with fragmentation patterns dominated by loss of Cl (35.5 Da) and CO (28 Da) groups .

Biological Activities and Mechanisms

Anticancer Activity

Anthraquinone derivatives are known to inhibit topoisomerase II and generate reactive oxygen species (ROS) . The presence of hydroxyl groups at positions 4 and 8 may enhance metal chelation, potentiating ROS production. Computational modeling of similar compounds predicts strong binding to cyclin-dependent kinases (CDKs), critical targets in cancer therapy .

Therapeutic Applications and Challenges

Oncology

The compound’s dual chloro and hydroxy substituents position it as a candidate for overcoming multidrug resistance in chemotherapy, a common limitation of anthracyclines . Preclinical studies should evaluate its potency against P-glycoprotein-overexpressing cell lines.

Antimicrobial Development

Future Research Directions

Mechanistic Elucidation

In vitro kinase assays and RNA sequencing could identify specific molecular targets, such as CDKs or microbial efflux pumps . Comparative studies with 3,4,5-trihydroxybenzoic acid derivatives may reveal structure-activity relationships .

Pharmacokinetic Optimization

Investigating the role of monocarboxylic acid transporters (e.g., SLC5A8) in cellular uptake is critical, as demonstrated for flavonoid metabolites . Prodrug strategies to improve bioavailability should prioritize ester or glycoside derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator